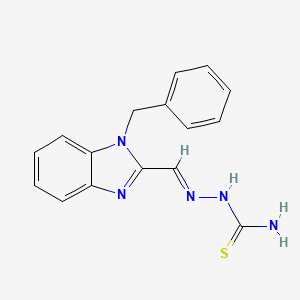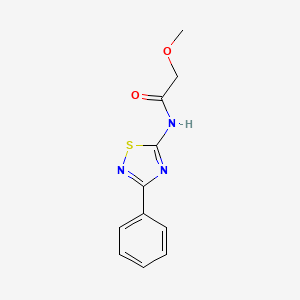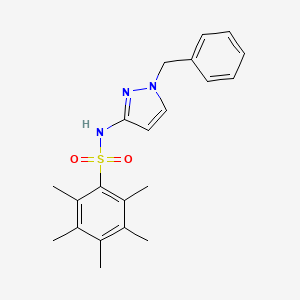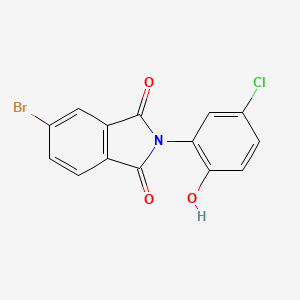
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the family of phenylurea herbicides, which are known for their selective action on plants and low toxicity to animals and humans. In recent years, Diuron has gained attention in the scientific community for its potential applications in areas such as cancer research, environmental monitoring, and drug delivery.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea acts by inhibiting photosynthesis in plants, which leads to a disruption of the plant's energy metabolism and eventual death. This is achieved by blocking the electron transport chain in chloroplasts, which is necessary for the production of ATP. In cancer cells, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to interfere with the mitotic spindle, a structure that is essential for cell division. This leads to a disruption of the cell cycle and eventual cell death.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to have low toxicity to animals and humans, with no reported cases of acute poisoning. However, chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been associated with adverse effects on the liver, kidneys, and reproductive system in animals. In humans, exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been linked to an increased risk of cancer, although the evidence is still inconclusive.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has several advantages as a research tool, including its low cost, high stability, and ease of synthesis. However, its selective action on plants and low toxicity to animals and humans can also be a limitation, as it may not accurately reflect the effects of other herbicides or drugs on living organisms.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea. In cancer research, further studies are needed to elucidate the mechanisms of action of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea and to identify potential targets for its use in cancer therapy. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be used in combination with other markers to provide a more comprehensive assessment of pollution levels. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be further investigated as a carrier for hydrophobic drugs, with the aim of improving their solubility and bioavailability. Additionally, further studies are needed to investigate the long-term effects of chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea on human health and the environment.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea can be synthesized by reacting 3,4-dichloroaniline with 3,4-dimethylphenylisocyanate in the presence of a catalyst such as triethylamine. The reaction produces a white crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its herbicidal properties, but recent research has focused on its potential applications in other fields. In cancer research, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing cell death. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been used as a marker for pollution in water and soil samples. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been investigated as a carrier for drugs that are insoluble in water, due to its ability to form stable complexes with hydrophobic molecules.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFCPKMCGBSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)





![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)


![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)